molecular formula C10H12N2O3S B3392738 [(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate CAS No. 1262771-93-6

[(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate

Cat. No.: B3392738
CAS No.: 1262771-93-6
M. Wt: 240.28
InChI Key: UOQVQFRULLKOAM-UHFFFAOYSA-N
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Description

[(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound features a benzimidazole ring substituted with a methyl group at the 5-position and a thioacetic acid moiety at the 2-position, along with a hydrate form. Its molecular formula is C10H10N2O2S·H2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Thioacetic Acid Substitution:

    Hydration: The final step involves the crystallization of the compound in the presence of water to form the hydrate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure consistent quality and yield. The process includes:

    Raw Material Preparation: High-purity o-phenylenediamine and thioacetic acid are prepared and purified.

    Reaction Optimization: Reaction conditions such as temperature, pH, and reaction time are optimized to maximize yield and purity.

    Purification and Crystallization: The product is purified using techniques like recrystallization and then crystallized in the presence of water to obtain the hydrate form.

Chemical Reactions Analysis

Types of Reactions

[(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate undergoes various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: N-alkyl or N-acyl benzimidazole derivatives.

Scientific Research Applications

[(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to the bioactivity of the benzimidazole ring.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of [(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate involves its interaction with biological targets such as enzymes and receptors. The benzimidazole ring can bind to enzyme active sites, inhibiting their activity. The thioacetic acid moiety may interact with thiol groups in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

[(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate can be compared with other benzimidazole derivatives:

    Benzimidazole: The parent compound, lacking the thioacetic acid group, is less bioactive.

    2-Mercaptobenzimidazole: Similar in structure but with a thiol group instead of thioacetic acid, showing different reactivity and biological activity.

    5-Methylbenzimidazole: Lacks the thioacetic acid group, resulting in different chemical properties and applications.

The unique combination of the benzimidazole ring with the thioacetic acid moiety in this compound provides distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S.H2O/c1-6-2-3-7-8(4-6)12-10(11-7)15-5-9(13)14;/h2-4H,5H2,1H3,(H,11,12)(H,13,14);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQVQFRULLKOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262771-93-6
Record name Acetic acid, 2-[(6-methyl-1H-benzimidazol-2-yl)thio]-, hydrate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262771-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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